Methyl 2-chloro-2,2-diphenylacetate

Description

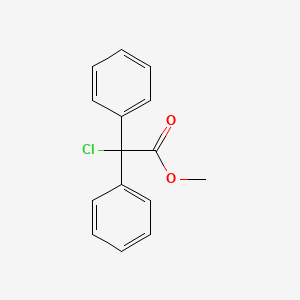

Methyl 2-chloro-2,2-diphenylacetate is a halogenated ester characterized by two phenyl groups and a chlorine atom at the α-carbon position. Its molecular formula is C₁₅H₁₃ClO₂, with a molecular weight of 260.72 g/mol. Synthesized via electrochemical carboxylation of α,α-dichloroarylmethane derivatives (Procedure B), it is obtained as a colorless oil in 48% yield . Key spectroscopic data includes:

- ¹H NMR (300 MHz, CDCl₃): δ 7.42–7.26 (m, 10H, aromatic protons), 3.78 (s, 3H, methyl ester) .

- ¹³C NMR: Aromatic carbons (~125–140 ppm), ester carbonyl (~167 ppm), and quaternary α-carbon (~70–80 ppm, chlorine-induced deshielding) .

The compound’s steric bulk and electron-withdrawing chlorine substituent influence its reactivity, making it a precursor in carboxylation studies and pharmaceutical intermediate synthesis .

Properties

CAS No. |

54311-64-7 |

|---|---|

Molecular Formula |

C15H13ClO2 |

Molecular Weight |

260.71 g/mol |

IUPAC Name |

methyl 2-chloro-2,2-diphenylacetate |

InChI |

InChI=1S/C15H13ClO2/c1-18-14(17)15(16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |

InChI Key |

ILVSUJHMWHCKOI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Scientific Research Applications

Methyl 2-chloro-2,2-diphenylacetate is a compound of significant interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies, highlighting its relevance in different fields.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for compounds with biological activity. For instance:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer properties by inhibiting specific cellular pathways involved in tumor growth .

Organic Synthesis

This compound serves as a key reagent in organic synthesis due to its electrophilic nature:

- Michael Addition Reactions : this compound can participate in Michael addition reactions, forming new carbon-carbon bonds that are critical for constructing complex organic molecules .

Agricultural Chemistry

The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms:

- Pesticidal Activity : Studies have shown that this compound derivatives possess significant toxicity against pests while being less harmful to non-target species .

Data Tables

| Study Reference | Compound Tested | Activity Observed | |

|---|---|---|---|

| This compound | Anticancer activity | Potential lead for drug development | |

| Derivatives of Methyl 2-chloro... | Pesticidal efficacy | Effective against target pests |

Case Study 1: Anticancer Activity

In a study published by MDPI, various derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that certain modifications enhanced the compound's ability to inhibit cancer cell proliferation significantly .

Case Study 2: Pesticidal Applications

Research conducted by the USDA demonstrated the effectiveness of this compound as a pesticide. The study involved testing against multiple pest species and revealed promising results regarding its selectivity and potency .

Comparison with Similar Compounds

Structural Analogs: Hydroxy and Substituted Phenyl Derivatives

Key Observations :

- Replacing -Cl with -OH (as in Methyl 2-hydroxy-2,2-diphenylacetate) reduces electrophilicity at the α-carbon, altering reactivity in nucleophilic substitutions .

- Additional chlorine atoms on the phenyl ring (e.g., 2,3-dichloro substitution) increase molecular weight and polarity, impacting solubility and crystallization behavior .

Halogenated Esters: Fluorine vs. Chlorine Derivatives

Key Observations :

Aromatic Substitution Variants

Key Observations :

- Monosubstituted phenyl derivatives (e.g., Methyl (2-chlorophenyl)acetate) exhibit simpler NMR spectra due to reduced symmetry .

- Keto-ester functionalities (e.g., Methyl 2-phenylacetoacetate) enable condensation reactions, critical in alkaloid synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Methyl 2-chloro-2,2-diphenylacetate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2-chloro-2,2-diphenylacetyl chloride with methanol under anhydrous conditions at 0–5°C yields the ester. Catalytic use of triethylamine (5–10 mol%) improves reaction efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) is effective for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities. Additionally, melting point analysis (literature range: 69–70°C for analogous esters) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy (e.g., ester methyl signals at δ 3.6–3.8 ppm) confirm structural integrity .

Q. What spectroscopic techniques are most suitable for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR confirms the methyl ester group (singlet at δ 3.7–3.8 ppm) and aromatic protons (multiplets at δ 7.2–7.5 ppm). <sup>13</sup>C NMR identifies the carbonyl carbon (δ 170–175 ppm) .

- IR : Strong ester C=O stretch at ~1740 cm<sup>-1</sup> and C-Cl stretch at 750–650 cm<sup>-1</sup> .

- MS : Electron ionization (EI-MS) shows molecular ion peaks at m/z 274 (M<sup>+</sup>) and fragment ions corresponding to diphenylchloromethyl groups .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the yield of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reaction rates by stabilizing ionic intermediates. Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the acetyl chloride precursor. Kinetic studies suggest a 15–20% yield increase in THF compared to non-polar solvents under controlled conditions .

Q. What competing pathways occur during synthesis, and how can they be suppressed?

- Methodological Answer : Competing hydrolysis of the acetyl chloride intermediate (e.g., 2-chloro-2,2-diphenylacetyl chloride) can reduce yields. Anhydrous conditions (molecular sieves) and rapid reagent addition mitigate this. Side products like diphenylacetic acid (from over-hydrolysis) are removed via acid-base extraction (5% NaHCO3 wash) .

Q. How can researchers resolve contradictions in reported spectral data or physical properties?

- Methodological Answer : Discrepancies in melting points or NMR shifts often arise from polymorphic forms or residual solvents. Recrystallization from different solvents (e.g., toluene vs. ethanol) can isolate pure polymorphs. Comparative analysis with authentic standards (e.g., commercial reference materials) and advanced techniques like X-ray crystallography clarify structural ambiguities .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. The compound may release toxic HCl fumes under decomposition. Store in airtight containers at 2–8°C. Waste should be neutralized with 10% NaOH before disposal .

Data Contradiction Analysis

Q. Why do different studies report varying reactivity for this compound in nucleophilic substitutions?

- Methodological Answer : Steric hindrance from the diphenyl groups slows nucleophilic attack. Studies using bulky nucleophiles (e.g., tert-butoxide) report lower yields, while smaller nucleophiles (e.g., methoxide) show improved reactivity. Solvent effects (e.g., DMF vs. THF) and catalytic additives (e.g., crown ethers) further modulate reaction rates .

Application in Complex Syntheses

Q. How is this compound utilized as a precursor in pharmaceutical intermediates?

- Methodological Answer : The ester serves as a key intermediate in synthesizing α-arylpropionic acids (NSAID precursors). For example, hydrolysis with KOH/ethanol yields 2-chloro-2,2-diphenylacetic acid, which undergoes decarboxylation to form diphenylchloromethane—a building block for antihistamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.